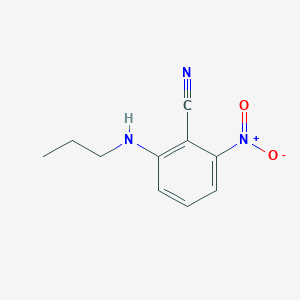
2-Propylamino-6-nitrobenzonitrile
Cat. No. B8331186
M. Wt: 205.21 g/mol
InChI Key: GFQKUWSRSRGZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08633186B2
Procedure details


Prepared as in Example 90c from 2,6-dinitrobenzonitrile and propylamine 2-propylamino-6-nitrobenzonitrile (0.53 g, 86%). 1H NMR (400 MHz, DMSO-d6) δ 0.88 (t, J=7.2 Hz, 3H), 1.51-1.57 (m, 2H), 3.22 (q, J=5.6, J=6.4, 2H), 6.60-6.63 (m, NH), 7.22 (d, J=8.8 Hz, 1H), 7.40 (d, J=7.6 Hz, 1H), 7.58 (t, J=8.4 Hz, 1H).

Name
propylamine 2-propylamino-6-nitrobenzonitrile
Quantity
0.53 g
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[N+](C1C=CC=C([N+]([O-])=O)C=1C#N)([O-])=O.[CH2:15]([NH:18][C:19]1[CH:26]=[CH:25][CH:24]=[C:23]([N+:27]([O-:29])=[O:28])[C:20]=1[C:21]#[N:22])[CH2:16][CH3:17].C(N)CC>>[CH2:15]([NH:18][C:19]1[CH:26]=[CH:25][CH:24]=[C:23]([N+:27]([O-:29])=[O:28])[C:20]=1[C:21]#[N:22])[CH2:16][CH3:17] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)[N+](=O)[O-]
|
|
Name
|
propylamine 2-propylamino-6-nitrobenzonitrile
|
|
Quantity
|
0.53 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)NC1=C(C#N)C(=CC=C1)[N+](=O)[O-].C(CC)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)NC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
